4-(Prop-2-yn-1-yloxy)benzonitrile
Overview
Description
“4-(Prop-2-yn-1-yloxy)benzonitrile” is a chemical compound with the empirical formula C10H7NO . It has a molecular weight of 157.17 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of “this compound” isC#CCOC1=CC=C(C#N)C=C1
. This indicates that the molecule consists of a prop-2-yn-1-yloxy group attached to the 4-position of a benzonitrile. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Systems : 4-(Prop-2-yn-1-yloxy)benzonitrile is used in synthesizing new series of heterocyclic systems, particularly derivatives of eugenol, which have shown significant cytotoxicity against various carcinoma cell lines, indicating potential in cancer research (Taia et al., 2020).
Physical and Chemical Properties
- Structural Analysis : Studies on compounds like 3-(Prop-2-yn-1-yloxy)phthalonitrile and 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, closely related to this compound, focus on the physical properties like planarity and crystal structures, contributing to a deeper understanding of molecular interactions (Jan et al., 2013); (Zhang et al., 2010).
Potential Applications in Electronics
- Liquid Crystals and Photophysics : Research into compounds based on 4-cyanobiphenyl-benzonitrile, which involves this compound structures, has been focused on their self-assembly in liquid crystal (LC) phases, indicating applications in electronic displays and optical devices (K et al., 2022).
Chemical Reactions and Interactions
- Cycloaddition Reactions : Studies detail the cycloaddition reactions of compounds like this compound, crucial for understanding chemical synthesis pathways and molecular interactions (Gerber et al., 1977).
Biological Interactions and Evaluation
- Antibacterial and Antiurease Activities : A method for synthesizing derivatives of this compound has been developed, and these derivatives have shown potential antibacterial and antiurease effects, indicating their relevance in medical and pharmaceutical research (Batool et al., 2014).
Mechanism of Action
Target of Action
It’s suggested that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target .
Mode of Action
It’s suggested that the compound may interact with its targets through uv light-induced covalent modification . The bond lengths indicate electronic conjugation between the cyano group, the benzene ring, and the propyn-yloxy oxygen atom .
Result of Action
The compound’s ability to undergo uv light-induced covalent modification suggests it may have potential for downstream applications via the alkyne tag .
Action Environment
It’s important to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .
Properties
IUPAC Name |
4-prop-2-ynoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMNTKKDAFBUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370990 | |
Record name | 3-(4-Cyanophenoxy)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33143-80-5 | |
Record name | 3-(4-Cyanophenoxy)-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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